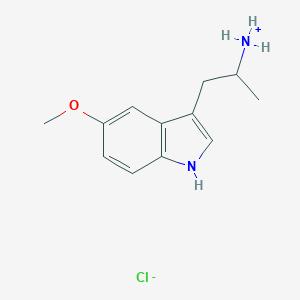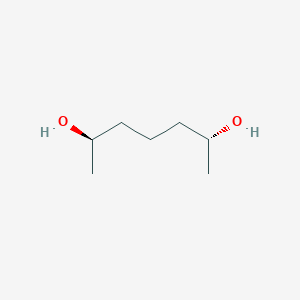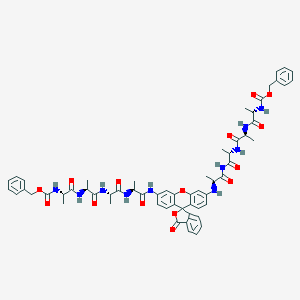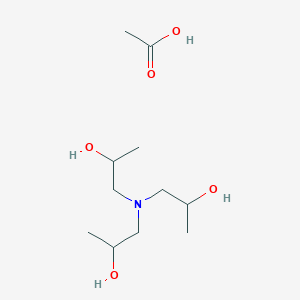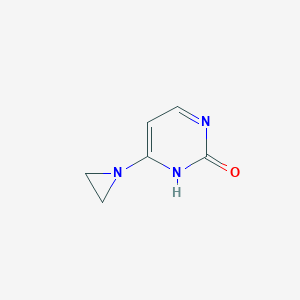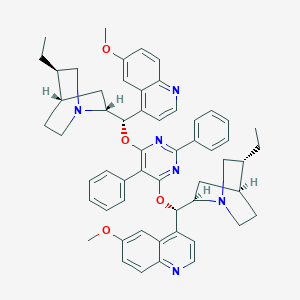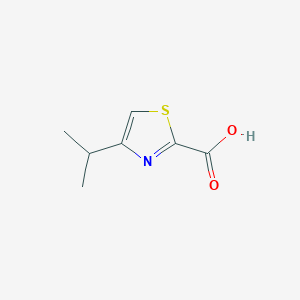
4-Isopropylthiazol-2-carbonsäure
Übersicht
Beschreibung
4-Isopropylthiazole-2-carboxylic acid is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 .
Synthesis Analysis
The synthesis of 4-Isopropylthiazole-2-carboxylic acid involves a two-stage process . In the first stage, 4-(1-methylethyl)thiazole-2-carboxylic acid ethyl ester reacts with lithium hydroxide in tetrahydrofuran and methanol at 20°C for 48 hours. In the second stage, the mixture is treated with hydrogen chloride in tetrahydrofuran, methanol, and water .Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Thiazole .Wissenschaftliche Forschungsanwendungen
Medizin
4-Isopropylthiazol-2-carbonsäure: gehört zur Thiazol-Familie, die wegen ihrer medizinischen Eigenschaften umfassend untersucht wurde. Thiazole sind bekannt für ihre vielfältigen biologischen Aktivitäten, einschließlich Antioxidans, Analgetikum, Entzündungshemmend, antimikrobiell, Antimykotikum, antiviral, Diuretikum, Antikonvulsivum, neuroprotektiv und Antitumor-Effekte . Insbesondere wurden Thiazolderivate synthetisiert und auf ihre Zytotoxizität gegenüber verschiedenen menschlichen Tumorzelllinien untersucht, was vielversprechend für die Entwicklung neuer Krebsmedikamente ist .
Landwirtschaft
In der Landwirtschaft werden Thiazolverbindungen, einschließlich Derivate wie This compound, auf ihre potenzielle Verwendung als Biopestizide untersucht. Sie können als Vorläufer für die Synthese von Verbindungen mit antimykotischen und antibakteriellen Eigenschaften dienen, die für den Schutz von Pflanzen vor Krankheiten unerlässlich sind, ohne die Umweltbelastung durch herkömmliche Pestizide .
Materialwissenschaft
Die Anwendungen von This compound in der Materialwissenschaft sind mit ihrer Einarbeitung in Polymere und Beschichtungen verbunden. Ihre strukturellen Eigenschaften ermöglichen es ihr, mit verschiedenen Materialien zu interagieren, um Haltbarkeit, Beständigkeit gegen Abbau und chemische Stabilität zu verbessern .
Umweltwissenschaft
In der Umweltwissenschaft werden This compound und ihre Derivate auf ihre Rolle in der Umweltreinigung untersucht. Sie könnten verwendet werden, um Verbindungen zu synthetisieren, die beim Abbau von Schadstoffen helfen, oder als Chelatbildner, die an Schwermetalle binden, was die Boden- und Wasserreinigungsprozesse unterstützt .
Lebensmittelindustrie
Thiazole, im weiteren Sinne auch Verbindungen wie This compound, werden in der Lebensmittelindustrie auf ihre antimikrobiellen Eigenschaften untersucht. Sie könnten als natürliche Konservierungsstoffe verwendet werden, um die Haltbarkeit von Lebensmitteln zu verlängern und den Verderb durch pathogene Mikroorganismen zu verhindern .
Biotechnologie
In biotechnologischen Anwendungen ist This compound ein wertvoller Baustein für die Synthese verschiedener bioaktiver Moleküle. Sie kann beim Design von Enzymen, Rezeptoren und anderen Proteinen für Forschung und Entwicklung in den Biowissenschaften verwendet werden .
Pharmazeutika
Die pharmazeutische Industrie schätzt This compound wegen ihres Potenzials zur Herstellung von Bioisosteren. Dies sind Moleküle, die die biologischen Eigenschaften eines anderen Moleküls nachahmen können, während sie verbesserte Eigenschaften wie bessere metabolische Stabilität oder geringere Toxizität bieten .
Chemische Synthese
Schließlich wird This compound in der chemischen Synthese als Vorläufer für die Synthese einer Vielzahl von organischen Verbindungen verwendet. Ihre Reaktivität ermöglicht die Herstellung komplexer Moleküle, die verschiedenen industriellen und Forschungszwecken dienen können .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-propan-2-yl-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4(2)5-3-11-6(8-5)7(9)10/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWHKWXYJQUZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626265 | |
| Record name | 4-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300831-06-5 | |
| Record name | 4-(1-Methylethyl)-2-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300831-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiazolecarboxylic acid, 4-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


